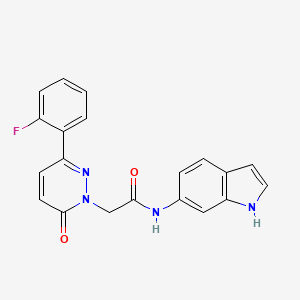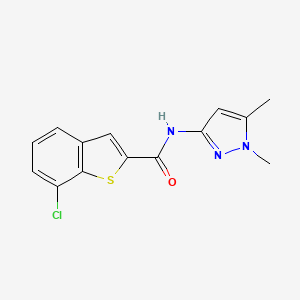![molecular formula C21H21N3O4S B11003978 N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11003978.png)
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a complex organic compound with a unique structure that combines a thiadiazole ring and a furochromenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide typically involves multiple steps. The starting materials are often commercially available or can be synthesized through known procedures. The key steps include the formation of the thiadiazole ring and the furochromenone moiety, followed by their coupling to form the final product. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and environmentally friendly, with considerations for waste management and energy efficiency. Advanced techniques such as microwave-assisted synthesis and green chemistry principles may be employed to enhance the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound may be used as a probe to study enzyme activity or as a ligand in binding studies.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide include:
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
- Various epoxy putties like J-B Weld 8237 PlasticWeld
Uniqueness
What sets this compound apart is its unique combination of a thiadiazole ring and a furochromenone moiety This structure imparts specific chemical and biological properties that are not found in other similar compounds
Properties
Molecular Formula |
C21H21N3O4S |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2,3,5,9-tetramethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide |
InChI |
InChI=1S/C21H21N3O4S/c1-9-12(4)27-18-11(3)19-16(8-15(9)18)10(2)14(20(26)28-19)6-7-17(25)22-21-24-23-13(5)29-21/h8H,6-7H2,1-5H3,(H,22,24,25) |
InChI Key |
QURRIASVYAUZCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NC4=NN=C(S4)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide](/img/structure/B11003906.png)
![6-phenyl-2-{[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one](/img/structure/B11003917.png)

![2-(5-methoxy-1H-indol-1-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B11003925.png)
![6,7-dimethoxy-3-(2-oxo-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethyl)quinazolin-4(3H)-one](/img/structure/B11003932.png)
![4-[({[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}amino)methyl]benzoic acid](/img/structure/B11003936.png)
![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11003938.png)
![6-bromo-3-[2-oxo-2-(1,2,6-trimethyl-1H-indol-3-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B11003940.png)
![N-(1H-indol-5-yl)tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B11003942.png)
![5-(3,3-dimethyl-2-oxobutoxy)-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one](/img/structure/B11003947.png)
![[1-({[(2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B11003954.png)
![methyl 6-({[4-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)hexanoate](/img/structure/B11003960.png)

![6-(3,4-dimethoxyphenyl)-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one](/img/structure/B11003985.png)
